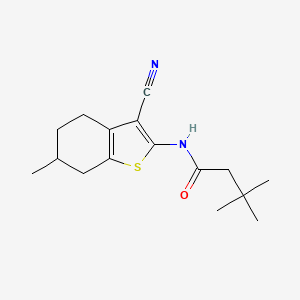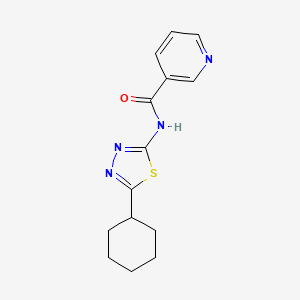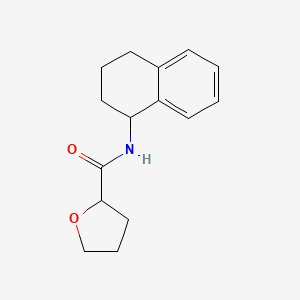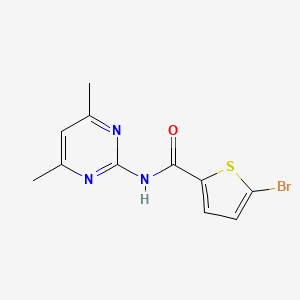![molecular formula C20H13FN4O5 B4181682 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181682.png)
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide, commonly known as FL-118, is a novel small molecule drug that has shown promising results in preclinical studies. It is a member of the chromene family of compounds, which have been found to have various pharmacological activities. FL-118 has been shown to have potent anticancer effects and has the potential to be a valuable addition to the arsenal of cancer-fighting drugs.
Mécanisme D'action
The mechanism of action of FL-118 involves the inhibition of multiple signaling pathways that are involved in cancer cell survival and proliferation. FL-118 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. It also inhibits the STAT3 pathway, which is involved in cancer cell survival and resistance to chemotherapy. Additionally, FL-118 has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
FL-118 has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its anticancer effects, FL-118 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. FL-118 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FL-118 has several advantages for use in lab experiments. It has been shown to have potent anticancer effects against a wide range of cancer types, making it a valuable tool for studying cancer biology. FL-118 has also been shown to have synergistic effects when used in combination with other drugs, which may be useful for studying combination therapy regimens. However, FL-118 has some limitations for use in lab experiments. It is a relatively new compound and has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on FL-118. One area of interest is the development of combination therapy regimens that include FL-118. FL-118 has been shown to have synergistic effects when used in combination with other drugs, and further research is needed to identify optimal combination therapy regimens. Another area of interest is the development of FL-118 analogs with improved pharmacological properties. Finally, further research is needed to understand the safety and efficacy of FL-118 in humans, and clinical trials are needed to evaluate its potential as a cancer-fighting drug.
Applications De Recherche Scientifique
FL-118 has been extensively studied in preclinical models and has shown potent anticancer effects against a wide range of cancer types. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer drugs. FL-118 has also been shown to have synergistic effects when used in combination with other drugs, making it a potentially valuable addition to combination therapy regimens.
Propriétés
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O5/c21-14-3-1-12(2-4-14)10-24-11-15(9-22-24)23-19(26)17-8-13-7-16(25(28)29)5-6-18(13)30-20(17)27/h1-9,11H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYNXYDAKIANHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide](/img/structure/B4181609.png)

![1-[(6-bromo-3-chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B4181617.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4181625.png)

![4-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4181633.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4181639.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4181645.png)

![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)propanamide](/img/structure/B4181651.png)


![N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4181674.png)
![N-[4-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181695.png)